molecular formula C17H19N3O2 B2445671 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide CAS No. 2034493-14-4

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide

Cat. No.: B2445671
CAS No.: 2034493-14-4
M. Wt: 297.358
InChI Key: LRUYRZHCMVXAAQ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CYM5442 and belongs to the class of pyridazinone derivatives.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of pyridazinone derivatives, including compounds structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide, involves various chemical reactions that yield a range of compounds with potential biological activities. Studies have established general routes for synthesizing novel classes of pyridazin-3-one derivatives, which are formed as the sole isolable products in excellent yield under specific conditions. These synthetic pathways involve reactions between different chemical entities such as 3-oxo-2-arylhydrazonopropanals and active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid. The structural elucidation of these compounds is typically achieved through analytical spectroscopic methods, including IR, NMR spectral data, and elemental analysis, supplemented by X-ray crystallographic analysis for precise structural determination (Ibrahim & Behbehani, 2014).

Biological Activity Evaluation

Research into pyridazinone derivatives has explored their potential in treating various conditions due to their biological activities. For instance, certain derivatives have been synthesized and evaluated for their antinociceptive activity, where compounds have shown more potent effects than aspirin in modified Koster's Test in mice. This indicates potential applications in pain management and anti-inflammatory treatments. The studies suggest that the substitution patterns on the pyridazinone ring significantly influence the biological activity, highlighting the importance of chemical structure in therapeutic efficacy (Doğruer et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Further research has focused on the synthesis of new pyridazinone derivatives with promising antimicrobial and anti-inflammatory properties. These compounds have been tested against a variety of microbial organisms, displaying significant activity which suggests their potential as novel antimicrobial agents. The exploration of these derivatives includes their potential utility in synthesizing fused azines, indicating a broad spectrum of chemical and biological applications (Behbehani et al., 2011).

Corrosion Inhibition

Interestingly, some pyridazinone derivatives have been evaluated for their role in corrosion inhibition, particularly for the protection of metals in acidic environments. These studies utilize electrochemical and spectroscopic methods to assess the efficiency of pyridazinone compounds in preventing metal dissolution, providing insights into their potential industrial applications in protecting materials from corrosive damage (Mashuga et al., 2017).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-4-3-5-14(10-11)18-17(22)12(2)20-16(21)9-8-15(19-20)13-6-7-13/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUYRZHCMVXAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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